molecular formula C20H24N2O4S B11371923 Ethyl ({3-[(2-ethoxyphenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate

Ethyl ({3-[(2-ethoxyphenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate

Cat. No.: B11371923
M. Wt: 388.5 g/mol
InChI Key: OESKGBGFOILJNL-UHFFFAOYSA-N
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Description

ETHYL 2-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a carbamoyl group, and a dimethylpyridinyl group, all connected through a sulfanyl acetate linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxyphenyl Carbamoyl Intermediate: This step involves the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate, which is then reacted with an appropriate amine to form the carbamoyl intermediate.

    Synthesis of the Dimethylpyridinyl Intermediate: This involves the alkylation of 2-chloro-4,6-dimethylpyridine with a suitable thiol reagent to introduce the sulfanyl group.

    Coupling Reaction: The final step involves the coupling of the ethoxyphenyl carbamoyl intermediate with the dimethylpyridinyl intermediate under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl 2-({3-[(2-ethoxyphenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}thio)acetate.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

ETHYL 2-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE
  • ETHYL 2-({3-[(2-PHENOXY)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE

Uniqueness

ETHYL 2-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 2-[3-[(2-ethoxyphenyl)carbamoyl]-4,6-dimethylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C20H24N2O4S/c1-5-25-16-10-8-7-9-15(16)22-19(24)18-13(3)11-14(4)21-20(18)27-12-17(23)26-6-2/h7-11H,5-6,12H2,1-4H3,(H,22,24)

InChI Key

OESKGBGFOILJNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)OCC

Origin of Product

United States

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